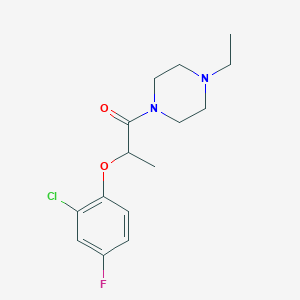![molecular formula C15H15F2NO2 B4959248 N-[(3,4-difluorophenyl)methyl]-3,5-dimethoxyaniline](/img/structure/B4959248.png)
N-[(3,4-difluorophenyl)methyl]-3,5-dimethoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,4-difluorophenyl)methyl]-3,5-dimethoxyaniline is an organic compound with the molecular formula C15H15F2NO2 and a molecular weight of 279.28 g/mol . This compound is characterized by the presence of two fluorine atoms on the phenyl ring and two methoxy groups on the aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-difluorophenyl)methyl]-3,5-dimethoxyaniline typically involves the reaction of 3,4-difluorobenzyl chloride with 3,5-dimethoxyaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
化学反应分析
Types of Reactions
N-[(3,4-difluorophenyl)methyl]-3,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives.
科学研究应用
N-[(3,4-difluorophenyl)methyl]-3,5-dimethoxyaniline is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(3,4-difluorophenyl)methyl]-3,5-dimethoxyaniline involves its interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methoxy groups contribute to its overall stability and solubility .
相似化合物的比较
Similar Compounds
- N-[(3,4-difluorophenyl)methyl]-3,4-dimethoxyaniline
- N-[(3,4-difluorophenyl)methyl]-3-(trifluoromethoxy)aniline
- N-[(3,4-difluorophenyl)methyl]-3-methylpyridin-4-amine
Uniqueness
N-[(3,4-difluorophenyl)methyl]-3,5-dimethoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-3,5-dimethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2/c1-19-12-6-11(7-13(8-12)20-2)18-9-10-3-4-14(16)15(17)5-10/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTVOOZZJMYGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=CC(=C(C=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}METHANESULFONAMIDE](/img/structure/B4959170.png)
![N'-[3-(dimethylamino)propyl]-N'-(2,2-diphenylethyl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B4959177.png)
![4-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4959184.png)
![methyl 4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4959187.png)
![1-ethyl-4-{3-[1-(3-methyl-2-butenoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4959191.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4959199.png)
![N-{2-[(Azepan-1-YL)methyl]-1-ethyl-1H-1,3-benzodiazol-5-YL}propanamide](/img/structure/B4959209.png)
![11-[(2-hydroxyethyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4959217.png)

![ethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4959237.png)
![2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4959256.png)
![1,5-dimethyl-2-phenyl-4-[(3-{[3-(trifluoromethyl)phenyl]amino}-2-quinoxalinyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4959260.png)
![(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile](/img/structure/B4959276.png)
![[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(4-methylpyrimidin-5-yl)methanone](/img/structure/B4959280.png)
